molecular formula C15H15N5O4 B6419057 2-(3-methyl-2,6-dioxo-8-(o-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-31-3

2-(3-methyl-2,6-dioxo-8-(o-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6419057
CAS No.: 946212-31-3
M. Wt: 329.31 g/mol
InChI Key: FBMFXHDJUHOUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2,6-dioxo-8-(o-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is 329.11240398 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.

Mode of Action

The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets by fitting into specific active sites, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle ofLeishmania and Plasmodium species , suggesting that this compound may also affect similar pathways.

Pharmacokinetics

The molecular weight of the compound is 261704 , which is within the optimal range for oral bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have similar effects.

Properties

IUPAC Name

2-[3-methyl-8-(2-methylanilino)-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-8-5-3-4-6-9(8)16-14-17-12-11(20(14)7-10(21)22)13(23)18-15(24)19(12)2/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMFXHDJUHOUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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